molecular formula C6H8LiN3O2 B2528844 Lithium 2-amino-1,5-dimethyl-1H-imidazole-4-carboxylate CAS No. 2470438-78-7

Lithium 2-amino-1,5-dimethyl-1H-imidazole-4-carboxylate

Cat. No.: B2528844
CAS No.: 2470438-78-7
M. Wt: 161.09
InChI Key: BYKGBAGTHZGJFM-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Lithium 2-amino-1,5-dimethyl-1H-imidazole-4-carboxylate is a lithium salt containing an organic molecule with a five-membered heterocyclic ring structure called an imidazole. The imidazole ring has two methyl groups (CH3) attached at positions 1 and 5, an amino group (NH2) at position 2, and a carboxylate group (COO-Li+) attached at position 4. The key feature of this compound’s structure is the imidazole ring, known for its aromaticity and ability to form hydrogen bonds. The presence of the amino group makes the molecule slightly basic, while the carboxylate group gives it acidic properties. The methyl groups contribute to the overall hydrophobicity of the molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of imidazole derivatives, including Lithium 2-amino-1,5-dimethyl-1H-imidazole-4-carboxylate, often involves multi-step reactions. One common method is the condensation reaction of appropriate precursors under controlled conditions. For instance, the reaction of an amino compound with a carboxylate precursor in the presence of a lithium source can yield the desired product .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts, controlled temperature, and pressure conditions are crucial in the industrial synthesis process .

Types of Reactions:

    Acid-Base Reactions: The carboxylate group can participate in acid-base reactions, donating a proton (H+) in acidic environments or accepting a proton in basic environments.

    Metal Complexation: The imidazole ring can form coordination complexes with various metal ions due to its ability to donate lone pairs of electrons.

Common Reagents and Conditions:

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions depending on the reagents and conditions used.

    Substitution Reactions: The presence of the amino and carboxylate groups allows for substitution reactions, where these groups can be replaced by other functional groups under suitable conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted imidazole compounds .

Scientific Research Applications

    Chemistry: It is used as a precursor in the synthesis of other complex organic molecules.

    Biology: The compound’s ability to form hydrogen bonds and coordinate with metal ions makes it useful in biological studies, particularly in enzyme inhibition and protein-ligand interactions.

    Medicine: Its unique structure and properties make it a candidate for drug development, particularly in designing molecules with specific biological activities.

    Industry: The compound is used in the development of new materials, including catalysts and polymers.

Mechanism of Action

The mechanism by which Lithium 2-amino-1,5-dimethyl-1H-imidazole-4-carboxylate exerts its effects involves its ability to interact with various molecular targets. The imidazole ring can coordinate with metal ions, influencing enzymatic activities and protein functions. The amino and carboxylate groups can participate in hydrogen bonding and electrostatic interactions, affecting the compound’s binding affinity and specificity.

Comparison with Similar Compounds

    Imidazole: A basic five-membered ring structure with two nitrogen atoms, known for its role in biological systems and pharmaceuticals.

    Histidine: An amino acid containing an imidazole ring, essential in protein structure and function.

    Benzimidazole: A fused ring structure combining benzene and imidazole, used in various pharmaceutical applications.

Uniqueness: Lithium 2-amino-1,5-dimethyl-1H-imidazole-4-carboxylate is unique due to the presence of lithium, which imparts specific properties such as enhanced stability and reactivity. The combination of amino, methyl, and carboxylate groups in the imidazole ring further distinguishes it from other similar compounds.

Properties

IUPAC Name

lithium;2-amino-1,5-dimethylimidazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O2.Li/c1-3-4(5(10)11)8-6(7)9(3)2;/h1-2H3,(H2,7,8)(H,10,11);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYKGBAGTHZGJFM-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].CC1=C(N=C(N1C)N)C(=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8LiN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.